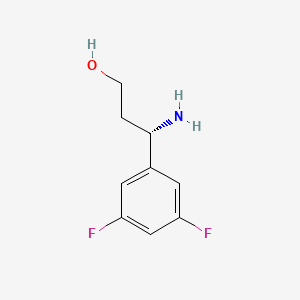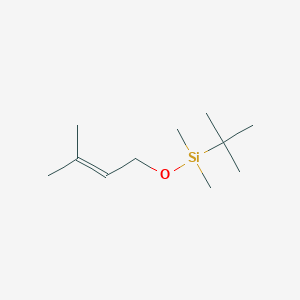
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is an organosilicon compound with the molecular formula C11H24OSi. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions . The compound is characterized by its tert-butyl and dimethylsilyl groups attached to a 3-methylbut-2-en-1-yloxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane can be synthesized through the reaction of 3-methylbut-2-en-1-ol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to yield silanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane involves the formation of a stable silyl ether linkage with alcohols. This linkage protects the alcohol from unwanted reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the recovery of the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ether: Another commonly used protecting group for alcohols.
Triisopropylsilyl ether: Known for its increased steric hindrance and stability.
Tert-butyldiphenylsilyl ether: Offers higher stability but is more challenging to remove.
Uniqueness
Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane is unique due to its balance of stability and ease of removal. It provides effective protection for alcohols while being relatively easy to deprotect under mild conditions, making it a valuable tool in organic synthesis .
Eigenschaften
Molekularformel |
C11H24OSi |
|---|---|
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(3-methylbut-2-enoxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h8H,9H2,1-7H3 |
InChI-Schlüssel |
GTEFWDKDDGYESB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)

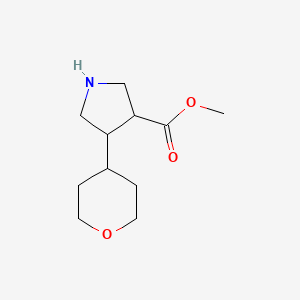
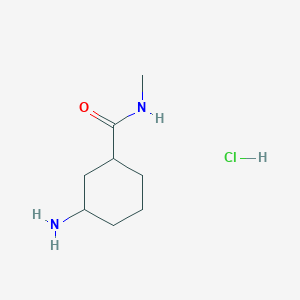
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)


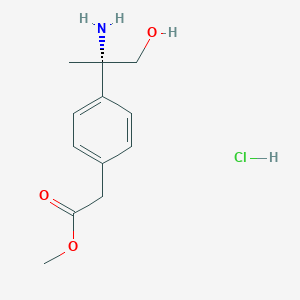
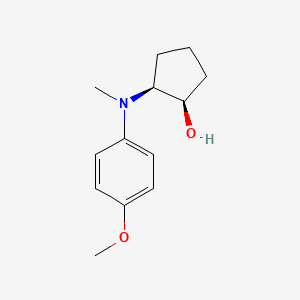
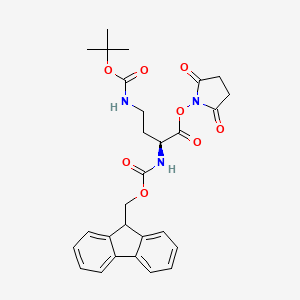
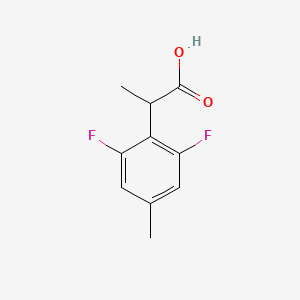
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)
